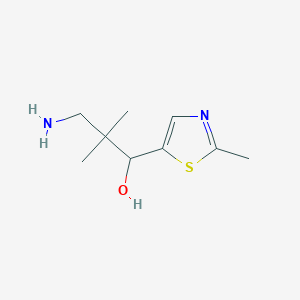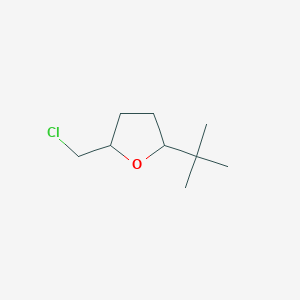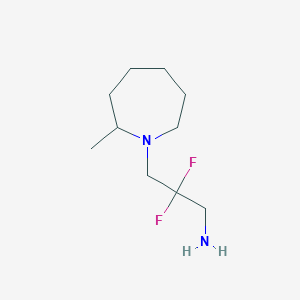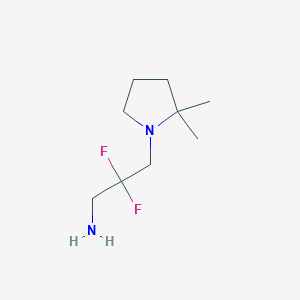
2-(3-Chloropropyl)-5-ethylthiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Chloropropyl)-5-ethylthiophene is an organic compound belonging to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a chloropropyl group at the second position and an ethyl group at the fifth position of the thiophene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloropropyl)-5-ethylthiophene typically involves the alkylation of 5-ethylthiophene with 3-chloropropyl halides. One common method is the Friedel-Crafts alkylation, where 5-ethylthiophene reacts with 3-chloropropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloropropyl)-5-ethylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloropropyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the chlorine atom or to reduce the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium thiolate or primary amines in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Substitution: Formation of 2-(3-substituted propyl)-5-ethylthiophene derivatives.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 2-(3-propyl)-5-ethylthiophene or fully reduced thiophene derivatives.
Scientific Research Applications
2-(3-Chloropropyl)-5-ethylthiophene has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Chloropropyl)-5-ethylthiophene depends on the specific chemical reactions it undergoes. In substitution reactions, the chlorine atom is displaced by a nucleophile, leading to the formation of new chemical bonds. In oxidation reactions, the sulfur atom in the thiophene ring is oxidized, altering the electronic properties of the compound. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
3-(Chloropropyl)-trimethoxysilane: Another compound with a chloropropyl group, used in surface modification and as a coupling agent.
3-Bromopropyl)-trimethoxysilane: Similar to the chloropropyl derivative but with a bromine atom, used in similar applications.
Uniqueness
2-(3-Chloropropyl)-5-ethylthiophene is unique due to the presence of both a chloropropyl group and an ethyl group on the thiophene ring, which imparts specific chemical reactivity and properties. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications.
Properties
Molecular Formula |
C9H13ClS |
|---|---|
Molecular Weight |
188.72 g/mol |
IUPAC Name |
2-(3-chloropropyl)-5-ethylthiophene |
InChI |
InChI=1S/C9H13ClS/c1-2-8-5-6-9(11-8)4-3-7-10/h5-6H,2-4,7H2,1H3 |
InChI Key |
GIFNLHXVQGIWDU-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


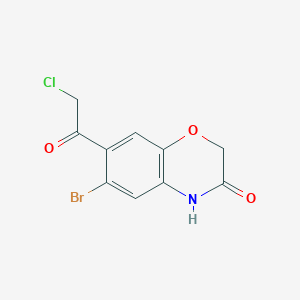

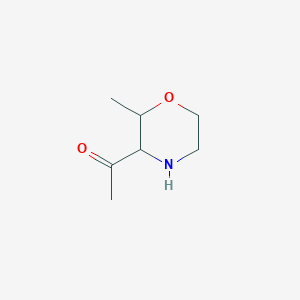
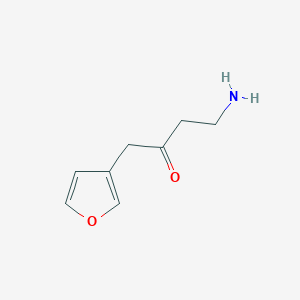
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2-methylpyridin-3-yl)propanoic acid](/img/structure/B13172426.png)
![10-Bromo-6-thia-1,8-diazatricyclo[7.3.0.0,3,7]dodeca-3(7),4,8-trien-2-one](/img/structure/B13172431.png)

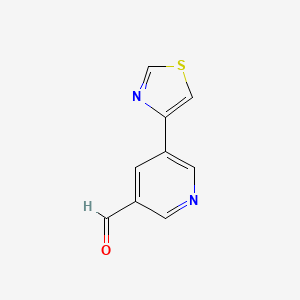
![5-Methoxy-1-oxaspiro[2.3]hexane-2-carbonitrile](/img/structure/B13172449.png)
